molecular formula C17H14F2N2OS B1415688 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol CAS No. 1105189-15-8

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol

Cat. No. B1415688
M. Wt: 332.4 g/mol
InChI Key: SXIGDGPFEPNDIT-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol (DFMPMI) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the imidazole-thiol family, which is known for its ability to form strong bonds with other molecules. DFMPMI has been used in studies to investigate the mechanism of action of certain enzymes, to study biochemical and physiological effects, and to measure the efficacy of certain drugs.

Scientific Research Applications

Corrosion Inhibition

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol and its derivatives have been studied for their corrosion inhibition properties. In a study by Ammal, Prajila, and Joseph (2018), derivatives of 1,3,4-oxadiazole were synthesized and their effectiveness in inhibiting corrosion of mild steel in sulfuric acid was assessed. The research utilized gravimetric, electrochemical, and computational methods, revealing that these compounds form a protective layer on mild steel surfaces, indicating potential applications in corrosion prevention (Ammal, Prajila, & Joseph, 2018).

Electrochemical Properties

The electrochemical properties of imidazole-2-thiols, which include derivatives of 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol, have been extensively studied. In research conducted by Po et al. (1991), the oxidation and reduction potentials of eight imidazole-2-thiols were determined. This study provides insights into the substituent effects on these potentials, contributing to the understanding of the electrochemical behavior of these compounds (Po et al., 1991).

Antimicrobial Activity

Imidazole derivatives, including those similar to 1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol, have been evaluated for their antimicrobial properties. Gul et al. (2017) synthesized a series of 1,3,4-oxadiazole compounds, closely related to the chemical , and assessed their antimicrobial and hemolytic activities. These compounds showed significant activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).

properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-4-(4-methylphenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2OS/c1-11-2-4-12(5-3-11)15-10-20-17(23)21(15)13-6-8-14(9-7-13)22-16(18)19/h2-10,16H,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXIGDGPFEPNDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=S)N2C3=CC=C(C=C3)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(difluoromethoxy)phenyl]-5-(4-methylphenyl)-1H-imidazole-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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